molecular formula C68H111F3N20O23 B6295510 Tau肽(295-309)三氟乙酸盐 CAS No. 330456-46-7

Tau肽(295-309)三氟乙酸盐

货号: B6295510
CAS 编号: 330456-46-7
分子量: 1633.7 g/mol
InChI 键: ICHNUMSCRNWGRS-ILWNQBCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tau Peptide (295-309) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence, spanning amino acids 295 to 309, is often used in research to study tau-related pathologies, such as Alzheimer’s disease and other tauopathies. The trifluoroacetate salt form is commonly used to enhance the peptide’s stability and solubility.

科学研究应用

Tau Peptide (295-309) Trifluoroacetate is widely used in scientific research, particularly in the following areas:

    Chemistry: As a model peptide for studying peptide synthesis and purification techniques.

    Biology: To investigate the role of tau protein in microtubule stabilization and its interactions with other cellular components.

    Medicine: In the study of neurodegenerative diseases, such as Alzheimer’s disease, to understand the mechanisms of tau aggregation and toxicity.

    Industry: Used in the development of diagnostic assays and therapeutic agents targeting tauopathies.

安全和危害

The safety data sheet for Tau Peptide (295-309) Trifluoroacetate was found , but the specific safety and hazard information was not available in the search results.

未来方向

Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . A better understanding of tau functions could contribute to shed light on the basic mechanisms involved in the genesis of tauopathies . Future efforts may focus on brain-specific kinases such as lemur tyrosine kinase 2 (LMTK2), an upstream modulator of GSK-3 activity .

生化分析

Biochemical Properties

Tau Peptide (295-309) Trifluoroacetate is involved in various biochemical reactions, particularly those related to the aggregation of tau protein. This peptide interacts with several biomolecules, including microtubule-associated proteins and enzymes involved in post-translational modifications. For instance, Tau Peptide (295-309) Trifluoroacetate can bind to microtubules and influence their stability. Additionally, it interacts with enzymes such as kinases and phosphatases, which modify the phosphorylation state of tau protein, thereby affecting its function and aggregation propensity .

Cellular Effects

Tau Peptide (295-309) Trifluoroacetate has significant effects on various cell types and cellular processes. In neuronal cells, it can disrupt microtubule stability, leading to impaired axonal transport and neuronal dysfunction. This peptide also influences cell signaling pathways, particularly those involved in neurodegeneration. For example, Tau Peptide (295-309) Trifluoroacetate can activate stress-related signaling pathways and alter gene expression patterns, contributing to cellular stress and apoptosis .

Molecular Mechanism

At the molecular level, Tau Peptide (295-309) Trifluoroacetate exerts its effects through several mechanisms. It can bind to microtubules, destabilizing them and promoting their disassembly. Additionally, this peptide can interact with kinases and phosphatases, leading to changes in the phosphorylation state of tau protein. These modifications can enhance the aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tau Peptide (295-309) Trifluoroacetate can change over time. This peptide is relatively stable under controlled conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that prolonged exposure to Tau Peptide (295-309) Trifluoroacetate can lead to sustained disruptions in cellular function, including chronic activation of stress pathways and progressive neuronal damage .

Dosage Effects in Animal Models

The effects of Tau Peptide (295-309) Trifluoroacetate vary with different dosages in animal models. At low doses, this peptide can induce mild disruptions in neuronal function, while higher doses can lead to severe neurodegeneration and cognitive deficits. Threshold effects have been observed, where a critical concentration of Tau Peptide (295-309) Trifluoroacetate is required to trigger significant pathological changes. High doses can also result in toxic effects, including widespread neuronal death and inflammation .

Metabolic Pathways

Tau Peptide (295-309) Trifluoroacetate is involved in several metabolic pathways related to tau protein metabolism. It interacts with enzymes such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, which phosphorylate tau protein. These interactions can alter the metabolic flux of tau protein, promoting its aggregation and the formation of neurofibrillary tangles. Additionally, Tau Peptide (295-309) Trifluoroacetate can affect the levels of metabolites involved in tau protein degradation .

Transport and Distribution

Within cells and tissues, Tau Peptide (295-309) Trifluoroacetate is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently transported to different cellular compartments. Binding proteins and transporters may facilitate its localization to specific regions within the cell, such as the cytoplasm and nucleus. The distribution of Tau Peptide (295-309) Trifluoroacetate can influence its activity and interactions with other biomolecules .

Subcellular Localization

Tau Peptide (295-309) Trifluoroacetate is localized to several subcellular compartments, including the cytoplasm, nucleus, and microtubules. Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment. Post-translational modifications, such as phosphorylation, can also influence the targeting of Tau Peptide (295-309) Trifluoroacetate to specific organelles, thereby modulating its effects on cellular function .

准备方法

Synthetic Routes and Reaction Conditions

Tau Peptide (295-309) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid, which also removes any remaining protecting groups.

Industrial Production Methods

In an industrial setting, the synthesis of Tau Peptide (295-309) Trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt form.

化学反应分析

Types of Reactions

Tau Peptide (295-309) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions, especially those with nucleophilic groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in organic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

相似化合物的比较

Similar Compounds

    Tau Peptide (306-321): Another tau-derived peptide used in similar research applications.

    Beta-Amyloid Peptide (1-42): A peptide associated with Alzheimer’s disease, often studied alongside tau peptides.

    Synuclein Peptides: Derived from alpha-synuclein, these peptides are used to study Parkinson’s disease and other synucleinopathies.

Uniqueness

Tau Peptide (295-309) Trifluoroacetate is unique due to its specific sequence, which is critical for studying the interactions and modifications of the tau protein. Its trifluoroacetate form enhances stability and solubility, making it particularly useful in various experimental settings.

属性

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H110N20O21.C2HF3O2/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107;3-2(4,5)1(6)7/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107);(H,6,7)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHNUMSCRNWGRS-ILWNQBCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H111F3N20O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。